molecular formula C21H22ClN5O2 B3011508 8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896321-97-4

8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B3011508
CAS RN: 896321-97-4
M. Wt: 411.89
InChI Key: DEYQVVCQTHWGTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H22ClN5O2 and its molecular weight is 411.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Imidazo[2,1-f]purine derivatives have been synthesized and evaluated for their potential as antidepressant and anxiolytic agents. A study conducted by Zagórska et al. (2016) highlighted the synthesis of various derivatives and their evaluation for serotonin receptor affinity and phosphodiesterase inhibitor activity. Preliminary pharmacological studies indicated potential antidepressant effects in mice, suggesting the relevance of these compounds in developing treatments for mood disorders (Zagórska et al., 2016).

Antiviral Activity

Research into the imidazo[1,2-a]-s-triazine nucleosides, a related class of compounds, has demonstrated moderate antiviral activity against various viruses, indicating the potential of imidazo[2,1-f]purine derivatives in antiviral research (Kim et al., 1978).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it might interact with biological molecules in specific ways to exert its effects .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

6-(5-chloro-2-methylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O2/c1-11(2)10-25-19(28)17-18(24(6)21(25)29)23-20-26(13(4)14(5)27(17)20)16-9-15(22)8-7-12(16)3/h7-9H,1,10H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYQVVCQTHWGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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